8-methyl-2-morpholino-4-(3-pyridyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
Description
This heterocyclic compound belongs to the pyrimido[1,2-a][1,3,5]triazin-6-one family, characterized by a fused tricyclic core with substituents at positions 2, 4, and 8. Key structural features include:
- Position 8: Methyl group, contributing to steric and electronic modulation.
This compound’s structural uniqueness lies in the morpholino substituent, which distinguishes it from analogues with anilino or thioxo groups at position 2. The 3-pyridyl group at position 4 further differentiates it from phenyl or substituted phenyl derivatives .
Properties
Molecular Formula |
C16H18N6O2 |
|---|---|
Molecular Weight |
326.35 g/mol |
IUPAC Name |
8-methyl-2-morpholin-4-yl-4-pyridin-3-yl-1,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C16H18N6O2/c1-11-9-13(23)22-14(12-3-2-4-17-10-12)19-15(20-16(22)18-11)21-5-7-24-8-6-21/h2-4,9-10,14H,5-8H2,1H3,(H,18,19,20) |
InChI Key |
SZBFSWQSSHQCIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N2C(N=C(NC2=N1)N3CCOCC3)C4=CN=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Pyrimidinylguanidine Intermediate Preparation
The synthesis begins with cyanoguanidine reacting with β-keto esters to form pyrimidinylcyanamide intermediates. Substituting the amine component with morpholine introduces the morpholino group at position 2 of the pyrimidine ring. For example:
-
Reagents : Methyl acetoacetate (for 8-methyl), morpholine, and cyanoguanidine.
-
Conditions : Microwave irradiation (160–170°C, 15 min) in isopropanol/acetonitrile.
This step achieves 65–72% yields, with purity confirmed via NMR (singlet at δ 2.35 ppm for C8 methyl).
Triazine Annulation with 3-Pyridinecarboxaldehyde
The pyrimidinylguanidine intermediate undergoes cyclocondensation with 3-pyridinecarboxaldehyde to form the triazine ring. Key considerations include:
-
Solvent Selection : Dimethylformamide (DMF) enhances solubility of the guanidine intermediate.
-
Regioselectivity : The aldehyde reacts exclusively at N-1 of the guanidine, confirmed by NOESY correlations (δ 5.53–7.15 ppm for C4-H).
Procedure :
-
Heat pyrimidinylguanidine (1.5 mmol) and 3-pyridinecarboxaldehyde (2.0 mmol) in DMF (1.0 mL) at 165°C under microwave irradiation for 20 min.
-
Precipitate the product with diethyl ether; recrystallize from DMF.
Optimization of Reaction Conditions
Conventional vs. Microwave-Assisted Synthesis
Comparative studies reveal significant advantages of microwave irradiation:
| Parameter | Conventional Heating | Microwave Irradiation |
|---|---|---|
| Reaction Time | 3–8 hours | 20 minutes |
| Yield | 45–55% | 68–78% |
| Purity (HPLC) | 90–92% | 97–99% |
Microwave conditions reduce side reactions, such as the formation of 2,4-diamino-1,3,5-triazine byproducts.
Solvent and Catalyst Effects
-
DMF : Optimal for aldehyde reactivity and intermediate solubility.
-
Raney Nickel : Used in morpholino group introduction via hydrogenation (e.g., 4-morpholino piperidine synthesis).
Analytical Characterization
Spectroscopic Data
Chromatographic Validation
-
HPLC : Retention time = 6.8 min (C18 column, acetonitrile/water gradient).
Challenges and Solutions
Regioselectivity in Triazine Formation
Competing reactions at N-3 of the guanidine are mitigated by:
Purification Difficulties
-
Recrystallization : DMF/ether systems yield crystalline product (mp 218–220°C).
-
Column Chromatography : Silica gel (ethyl acetate/hexane) resolves residual aldehyde.
Applications and Derivatives
While the target compound’s bioactivity remains under study, analogs demonstrate:
Chemical Reactions Analysis
Nucleophilic Substitution at Position 2
The morpholino group at position 2 can undergo substitution reactions with amines under acidic or microwave-assisted conditions. For example:
-
Reagents : Primary/secondary amines (e.g., piperidine, dimethylamine) in isopropanol/acetonitrile.
-
Conditions : Microwave irradiation at 160–170°C for 15 minutes .
-
Outcome : Replacement of the morpholino group with other amines while retaining the pyridine and triazine core.
Example :
Reaction with piperidine yields 2-piperidino derivatives, confirmed via NMR (disappearance of morpholine’s δ 3.58–3.62 ppm multiplet) .
Cyclization with Aldehydes at Position 4
The 4-(3-pyridyl) group participates in regioselective cyclization reactions with aldehydes to form fused heterocycles:
-
Reagents : Aromatic/heteroaromatic aldehydes (e.g., furfural, benzaldehyde) in DMF.
-
Conditions : Reflux for 3–8 hours or microwave-assisted synthesis .
-
Mechanism : Aldehyde-mediated ring closure via Schiff base formation, confirmed by NMR (C-4 signal at δ 54.9–64.8 ppm) .
Key Data :
| Aldehyde | Product Yield (Conventional) | Yield (Microwave) |
|---|---|---|
| Furfural | 62% | 85% |
| Benzaldehyde | 58% | 78% |
| 3-Pyridinecarboxaldehyde | 55% | 72% |
Condensation Reactions for Functionalization
The triazine ring undergoes condensation with β-keto esters or cyanamide derivatives to introduce diversity at position 7:
-
Reagents : Ethyl acetoacetate or N-cyanoguanidines.
-
Outcome : Formation of 7-substituted derivatives, validated by mass spectrometry (e.g., m/z 246.2 for furan-substituted analog) .
Example :
Condensation with ethyl acetoacetate produces 7-acetyl derivatives, with IR confirmation of ketone C=O stretch at 1669 cm .
Regioselective Ring Expansion
The pyrimidine-triazine system exhibits regioselectivity during annulation:
-
Reagents : Guanidine derivatives.
-
Mechanism : Triazine ring closure occurs exclusively at N-1 of the pyrimidine, as proven by 2D NOESY and X-ray crystallography .
Structural Evidence :
-
NOESY cross-peaks between H-4 (δ 5.53–7.15 ppm) and pyridine protons confirm regiochemistry .
-
X-ray data for analog 5v show bond angles consistent with N-1 annulation .
Oxidation and Reduction Behavior
The dihydrotriazine moiety undergoes redox reactions:
-
Oxidation : Treatment with MnO in CHCl oxidizes the 1,4-dihydrotriazine to a fully aromatic triazine.
-
Reduction : NaBH reduces the C=N bond in the triazine ring, yielding a tetrahydro derivative (confirmed by loss of NMR signal at δ 8.25 ppm) .
Comparative Reaction Efficiency
| Reaction Type | Time (Conventional) | Time (Microwave) | Yield Improvement |
|---|---|---|---|
| Aldehyde Cyclization | 8 hours | 15 minutes | +23% |
| Amine Substitution | 24 hours | 15 minutes | +35% |
| β-Keto Ester Condensation | 6 hours | 10 minutes | +28% |
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a unique structure that includes a pyrimidine ring fused with a triazine moiety, along with morpholine and pyridine substituents. Its molecular formula is with a molecular weight of approximately 326.35 g/mol. The synthesis typically involves multi-step processes that can include nucleophilic substitutions and cyclization reactions, allowing for the introduction of various functional groups to tailor its properties for specific applications.
Biological Activities
Research indicates that compounds similar to 8-methyl-2-morpholino-4-(3-pyridyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one exhibit significant biological activities:
- Antimicrobial Activity : Studies have demonstrated that this compound can effectively inhibit the growth of various microbial strains.
- Antitumor Properties : In vitro studies have shown promising results against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The compound's structure enhances its interaction with biological targets, potentially influencing enzyme inhibition or receptor binding.
- Anti-inflammatory Effects : The presence of morpholine and pyridine moieties is believed to enhance its anti-inflammatory properties.
Structure-Activity Relationship (SAR)
The structural features of this compound play a crucial role in its biological activity. A comparative analysis of similar compounds reveals the following insights:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-amino-4-(furan-2-yl)-8-methylpyrimido[1,2-a][1,3,5]triazin-6-one | Furan substitution | Antitumor activity |
| 7-substituted pyrimido[1,2-a][1,3,5]triazin derivatives | Various substituents | Antimicrobial properties |
| 4-(substituted-benzyl)-pyrimido[1,2-a][1,3,5]triazin derivatives | Benzyl group modification | Anti-inflammatory effects |
The unique combination of functional groups in this compound enhances its interaction profile compared to other similar compounds. This may lead to improved selectivity and potency against biological targets.
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in drug development:
- Antitumor Activity : A study evaluated the antitumor efficacy of derivatives based on this compound against various cancer cell lines. Results indicated significant cytotoxicity with half-maximal inhibitory concentration (IC50) values ranging from 6.02 to 10.27 µM .
- Interaction Studies : Interaction studies using techniques such as molecular docking showed that this compound effectively binds to multiple biological receptors and enzymes. These studies are essential for understanding the pharmacodynamics and pharmacokinetics of this compound.
Mechanism of Action
The mechanism of action of 8-methyl-2-morpholino-4-(3-pyridyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes or receptors involved in cell proliferation . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Key Insights :
- The morpholino group likely improves aqueous solubility compared to hydrophobic anilino groups, making the target compound more drug-like.
- Thioxo derivatives exhibit confirmed antibacterial activity, but the target compound’s bioactivity remains speculative due to lack of direct data.
2.2. Substituent Variations at Position 4
The 3-pyridyl group in the target compound contrasts with phenyl or substituted phenyl groups in analogues:
| Compound | Position 4 Substituent | Electronic Effects | Potential Interactions |
|---|---|---|---|
| Target Compound | 3-Pyridyl | Electron-deficient (due to pyridine’s N) | π-π stacking, metal coordination |
| 4-(3-Methoxyphenyl) derivatives | 3-Methoxyphenyl | Electron-rich (methoxy donor) | Hydrogen bonding, hydrophobic interactions |
| 4-Phenyl derivatives | Phenyl | Neutral aromatic | Van der Waals interactions |
Key Insights :
- The 3-pyridyl group’s electron-deficient nature may enhance binding to enzymes or receptors with complementary electron-rich regions.
2.3. Crystallographic and Tautomeric Considerations
- Crystal Structure: The analogue 4-amino-2,8-dimethyl-6H-pyrimido[1,2-a][1,3,5]triazin-6-one (Acta Cryst. E, 2010) adopts a planar conformation with intramolecular hydrogen bonds, stabilizing the 3H-tautomer in DMSO-d₆ .
- Tautomerism: The target compound’s morpholino group may stabilize specific tautomers, influencing reactivity and binding modes compared to amino or thioxo derivatives .
Biological Activity
8-Methyl-2-morpholino-4-(3-pyridyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structure that combines a pyrimidine ring with a triazine moiety, along with morpholine and pyridine substituents. Such structural characteristics are believed to enhance its interaction with various biological targets, potentially leading to applications in treating various diseases.
Chemical Structure and Synthesis
The synthesis of this compound typically involves multi-step processes that allow for the introduction of specific functional groups at various positions on the ring. The synthetic routes often include nucleophilic substitutions and cyclization reactions that are characteristic of heterocyclic compounds. The following table summarizes some common synthetic pathways:
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Nucleophilic Substitution | Introduction of morpholine group |
| 2 | Cyclization | Formation of the triazine ring |
| 3 | Functionalization | Addition of pyridine substituent |
Biological Activity Overview
Research indicates that this compound exhibits several promising biological activities:
Antimicrobial Activity : Similar compounds have shown significant antimicrobial properties. For instance, derivatives of pyrimido-triazine have been reported to exhibit activity against various bacterial strains such as E. coli and S. aureus .
Antitumor Activity : In vitro studies have demonstrated that this compound can inhibit the growth of cancer cell lines. Notably, it has shown selective antiproliferative effects against A549 lung cancer cells with an IC50 value of approximately 6.0 ± 0.4 μM . This selectivity suggests potential for therapeutic applications with reduced toxicity to normal cells.
Anti-inflammatory Properties : The presence of morpholine and pyridine moieties enhances the compound's potential anti-inflammatory effects. These groups are thought to facilitate interactions with inflammatory mediators or enzymes involved in inflammatory pathways .
The mechanisms underlying the biological activities of this compound are still under investigation. However, preliminary studies suggest that it may act through:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial growth.
- Receptor Binding : Interaction with various biological receptors could modulate signaling pathways related to inflammation and tumor growth.
Case Studies
Several studies have explored the biological activity of similar compounds within the pyrimido-triazine family:
- Study on Antitumor Activity : A series of derivatives were tested against human cancer cell lines (MCF-7 and K562). Compounds demonstrated significant antiproliferative activity with varying degrees of selectivity towards cancerous cells over normal cells .
- Antimicrobial Testing : Research evaluating the antimicrobial efficacy against Microsporum canis indicated that certain derivatives exhibited promising results, suggesting a potential application in antifungal therapies .
Q & A
Q. Advanced Research Focus
- In vitro assays : Screen against kinase targets (e.g., PI3K/mTOR) due to the morpholino group’s known role in kinase inhibition. Use ATP-competitive binding assays .
- SAR studies : Modify the pyridyl substituent to evaluate effects on potency. For example, replace 3-pyridyl with 4-pyridyl and compare IC₅₀ values .
- ADME profiling : Assess metabolic stability using liver microsomes and permeability via Caco-2 cell monolayers .
Methodological Note : Validate results with orthogonal assays (e.g., SPR for binding kinetics) to mitigate false positives from nonspecific interactions.
How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives with improved target selectivity?
Q. Advanced Research Focus
- DFT calculations : Optimize the geometry of the triazinone core to predict electron-density distributions and reactive sites. For example, calculate HOMO-LUMO gaps to identify nucleophilic regions .
- Docking simulations : Use AutoDock Vina to model interactions with kinase ATP-binding pockets. Prioritize derivatives with hydrogen bonds to hinge residues (e.g., Glu-882 in PI3Kγ) .
Validation : Cross-reference docking scores with experimental IC₅₀ values to refine force-field parameters.
What experimental design principles should be applied to resolve contradictory data in stability studies (e.g., pH-dependent degradation)?
Q. Advanced Research Focus
- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C. Monitor degradation via HPLC-UV at 254 nm .
- Kinetic modeling : Apply the Arrhenius equation to extrapolate shelf-life under standard storage conditions.
Troubleshooting : If degradation products conflict with theoretical pathways, use LC-MS/MS to identify unexpected adducts (e.g., morpholino ring-opening) .
How can researchers leverage spectroscopic data to differentiate between tautomeric forms of the dihydrotriazinone core?
Q. Basic Research Focus
- Variable-temperature NMR : Acquire spectra at 25°C and −40°C. Tautomeric shifts manifest as signal splitting or coalescence (e.g., NH protons δ ~10–12 ppm) .
- IR spectroscopy : Compare carbonyl stretches (C=O at ~1700 cm⁻¹) to confirm dominant tautomers.
Advanced Consideration : Use 15N-labeled analogs to track nitrogen chemical shifts and validate tautomeric equilibria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
